Onono

描述

属性

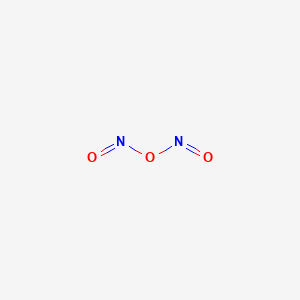

分子式 |

N2O3 |

|---|---|

分子量 |

76.012 g/mol |

IUPAC 名称 |

nitroso nitrite |

InChI |

InChI=1S/N2O3/c3-1-5-2-4 |

InChI 键 |

SEOYNUHKXVGWFU-UHFFFAOYSA-N |

SMILES |

N(=O)ON=O |

规范 SMILES |

N(=O)ON=O |

产品来源 |

United States |

Foundational & Exploratory

The Ambiguity of "Onono" in Chemical Literature

A thorough investigation into the chemical identity of a substance referred to as "Onono" reveals that this term does not correspond to a single, well-defined chemical compound. Instead, the name and similar variations are associated with several distinct chemical entities, making a singular, in-depth technical guide on its core chemical structure impracticable. The ambiguity stems from references to a Schiff base ligand, an inorganic molecule, a natural isoflavone, and various pharmaceutical drug candidates.

Multiple Interpretations of "this compound"

The term "this compound" and its close variations appear in scientific and commercial databases with disparate meanings:

-

A Pentadentate Schiff Base Ligand: In the context of coordination chemistry, "this compound" is used to describe the donor atom sequence of a pentadentate Schiff base ligand.[1] This ligand is synthesized from salicylaldehyde, leucylalanine, and glycylglycine and is capable of forming complexes with metal ions like Zn(II).[1] However, the same source also associates this ligand with the molecular formula N2O3 and the IUPAC name "nitroso nitrite," which represents a much simpler inorganic compound, indicating a potential inconsistency in the data.[1]

-

Nitrosonitrate (ONONO2): PubChem, a comprehensive chemical database, lists a compound with the synonym "ONONO2" and the IUPAC name "nitroso nitrate," having the molecular formula N2O4.[2] This is a distinct and well-characterized inorganic molecule.

-

Ononin (an Isoflavone): "Ononin" is the common name for Formononetin 7-O-glucoside, a naturally occurring isoflavone found in sources like soybeans.[3][4] It has a defined chemical structure (C22H22O9) and has been studied for its anti-inflammatory and neuroprotective properties.[4]

-

ONO- Prefixed Pharmaceutical Compounds: ONO Pharmaceutical Co., Ltd. has developed numerous drug candidates with designations starting with "ONO-," such as ONO-4007 and ONO-2952.[5][6] These are complex organic molecules with specific therapeutic targets and are unrelated to the other substances mentioned.

-

Peroxynitrite (ONOO⁻): The chemical formula ONOO⁻ represents the peroxynitrite ion, a reactive nitrogen species.[7] While structurally similar in notation, it is a distinct anionic species.

Conclusion

Due to the lack of a single, universally recognized chemical compound named "this compound," it is not possible to provide a detailed technical guide with its chemical structure, experimental protocols, and signaling pathways as requested. The term is ambiguous and refers to multiple, chemically unrelated substances. Researchers and scientists are advised to use more specific identifiers, such as the IUPAC name, CAS number, or a common name that uniquely identifies the compound of interest, to avoid confusion.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Onono2 | N2O4 | CID 519198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ononin | Antibacterial | TargetMol [targetmol.com]

- 4. Ononin | CAS 486-62-4 | Chemodex | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. Ono-2952 | C22H20ClFN2O2 | CID 11524127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Peroxynitrite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Compounds from Ono Pharmaceutical

Disclaimer: The term "Onono compound" does not correspond to a specific, publicly documented chemical entity in scientific literature or drug development pipelines. It is likely a misnomer for compounds developed by Ono Pharmaceutical Co., Ltd., which are typically designated with the prefix "ONO-" followed by a number. This guide provides an in-depth technical overview of the mechanism of action for select compounds from Ono Pharmaceutical's publicly disclosed pipeline, based on available data.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the core mechanisms, experimental data, and associated pathways for key molecules under investigation.

ONO-4578: An EP4 Receptor Antagonist

ONO-4578 is an antagonist of the prostaglandin E2 (PGE2) receptor EP4. In the tumor microenvironment, PGE2 is produced by cyclooxygenase-2 (COX-2), which is often overexpressed in cancer cells. This PGE2 then acts on EP4 receptors on various immune cells, leading to immunosuppression. By blocking this interaction, ONO-4578 is expected to restore anti-tumor immunity.[1][2]

Mechanism of Action

Prostaglandin E2 (PGE2) in the tumor microenvironment suppresses the activity of cytotoxic T cells through the EP4 receptor on myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[1] ONO-4578, as a selective antagonist of EP4, blocks this signaling.[2] This action is hypothesized to release the PGE2-mediated immunosuppressive mechanism, thereby enhancing the body's natural tumor immunity.[1][2] Non-clinical experiments have indicated that ONO-4578 exerts its anti-tumor effect by reducing the number of MDSCs and M2 macrophages while increasing the number of dendritic cells and CD8-positive T cells.[1]

Signaling Pathway of ONO-4578

Caption: Mechanism of action for ONO-4578 in the tumor microenvironment.

Quantitative Data

Currently, publicly available quantitative data from clinical trials is limited. Phase Ib trials are ongoing for various cancers, including gastrointestinal and non-small cell lung cancer.[1]

| Parameter | Value | Condition | Source |

| Phase of Development | Phase Ib/II | Gastric Cancer, Colorectal Cancer, Pancreatic Cancer, NSCLC | [1][3] |

| Anti-tumor Activity | Dose-dependent reduction in tumor size | In vivo mouse models (in combination with anti-PD1 antibody) | [1] |

Experimental Protocols

In Vivo Anti-Tumor Activity Assessment: A detailed protocol is not publicly available. However, based on similar non-clinical studies, a representative workflow would be:

-

Model: Mouse tumor-bearing models are utilized.[1]

-

Treatment Groups: Mice are divided into groups receiving vehicle, ONO-4578 alone, anti-PD-1 antibody alone, and a combination of ONO-4578 and anti-PD-1 antibody.

-

Administration: ONO-4578 is administered in a dose-dependent manner.

-

Endpoint: Tumor size is measured regularly to assess anti-tumor effects. Immune cell populations (MDSCs, M2 macrophages, dendritic cells, CD8+ T cells) within the tumor are analyzed post-treatment.[1]

Caption: A general experimental workflow for in vivo anti-tumor studies.

ONO-4685: A PD-1/CD3 Bispecific Antibody

ONO-4685 is an investigational bispecific antibody that binds to both PD-1 and CD3.[4][5] This dual-targeting is being explored for the treatment of autoimmune diseases and hematologic malignancies, particularly T-cell lymphomas.[4][6]

Mechanism of Action

The mechanism of ONO-4685 differs based on the therapeutic area.

-

For T-cell Lymphoma: PD-1 is expressed on malignant T-cells in some lymphomas. CD3 is a component of the T-cell receptor on cytotoxic T-cells. By engaging both PD-1 on a cancer cell and CD3 on a healthy T-cell, ONO-4685 is designed to bring the T-cell into proximity with the malignant cell, inducing anti-tumor activity.[4][5]

-

For Autoimmune Diseases: In this context, the goal is to eliminate or attenuate activated T-cells that drive the autoimmune response. By targeting PD-1, which is expressed on activated T-cells, the bispecific antibody can induce cytolytic activity against these cells.[6]

Signaling Pathway of ONO-4685 in Oncology

Caption: Mechanism of ONO-4685 as a T-cell engager in T-cell lymphoma.

Quantitative Data

| Parameter | Value | Condition | Source |

| Phase of Development | Phase I | Relapsed or Refractory T-cell Lymphoma | [4][5] |

| Clinical Trial ID | NCT05079282 | Patients with relapsed or refractory T-cell lymphoma | [5] |

Experimental Protocols

Phase I Clinical Trial Protocol (General Outline): The ongoing Phase I study (NCT05079282) is a multicenter, open-label, dose-escalation trial.[5]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ONO-4685.[4]

-

Patient Population: Patients with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL).[4]

-

Methodology: Participants receive ONO-4685 as a monotherapy via intravenous (IV) infusion in escalating dose cohorts.[4]

-

Endpoints: The primary endpoint is safety and tolerability. Secondary endpoints include pharmacokinetics and objective response rate as measured by standard PTCL and CTCL assessment tools.[4]

ONO-2808: An S1P5 Receptor Agonist

ONO-2808 is an agonist of the Sphingosine-1-Phosphate 5 (S1P5) receptor. It is being investigated for its potential role in neurodegenerative diseases.

Mechanism of Action

The proposed mechanism for ONO-2808 is based on its agonistic activity at the S1P5 receptor. In the context of neurodegeneration, it is suggested that this action prevents the accumulation of abnormal α-synuclein in oligodendrocytes and neurons.[1]

Signaling Pathway of ONO-2808

Caption: Proposed neuroprotective mechanism of action for ONO-2808.

Quantitative Data

| Parameter | Value | Condition | Source |

| Phase of Development | Phase II | Global multi-center clinical study | [3] |

| Preclinical Efficacy | Dose-dependent suppression of neurological symptom score worsening | Experimental Autoimmune Encephalomyelitis (EAE) model | [1] |

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Model: EAE is a commonly used mouse model for inflammatory demyelinating diseases of the central nervous system.

-

Treatment: S1P5 agonist (representing ONO-2808) is administered preventively.

-

Endpoint: Neurological symptom scores are monitored in a dose-dependent manner to assess the effect of the compound on disease progression.[1]

References

The Multifaceted Role of NONO Protein: A Technical Guide to its Binding Affinity and Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Non-POU domain-containing octamer-binding protein (NONO), also known as p54nrb, is a ubiquitously expressed nuclear protein belonging to the Drosophila behavior/human splicing (DBHS) family.[1] This protein is a critical regulator of numerous cellular processes, including transcription, pre-mRNA splicing, DNA repair, and the maintenance of nuclear structure.[1] Its involvement in such fundamental pathways underscores its significance in both normal cellular function and disease states, including cancer. This technical guide provides an in-depth overview of the NONO protein, with a focus on its binding affinities, its role in key signaling pathways, and detailed experimental protocols for its study.

NONO Protein Binding Affinity

NONO's functional diversity stems from its ability to interact with a wide range of molecules, including proteins, DNA, and RNA.[1] While numerous studies have qualitatively described these interactions, quantitative data on binding affinities remain relatively sparse in the literature. This section summarizes the available quantitative data and highlights key interactions that have been characterized.

Protein-Protein Interactions

NONO is known to form obligate heterodimers with other DBHS family members, most notably Splicing Factor Proline and Glutamine Rich (SFPQ). This interaction is crucial for many of NONO's functions.[2][3][4] Additionally, NONO interacts with a host of other proteins involved in various cellular processes.

| Interacting Protein | Cellular Process | Quantitative Binding Data (KD, Kon, Koff) | Experimental Method |

| SFPQ | Pre-mRNA splicing, DNA repair | Data not available in searched literature | Co-immunoprecipitation |

| MATR3 | Nuclear matrix organization, RNA retention | Data not available in searched literature | Co-immunoprecipitation |

| SPI1 | Transcription regulation | Data not available in searched literature | Not specified |

| Androgen Receptor | Transcription regulation | Data not available in searched literature | Not specified |

| RAD51D | DNA repair (Homologous Recombination) | Data not available in searched literature | Not specified |

| Ku complex | DNA repair (Non-Homologous End Joining) | Data not available in searched literature | In vitro binding assays |

| TORC2 | cAMP signaling pathway | Data not available in searched literature | Co-immunoprecipitation |

Protein-Nucleic Acid Interactions

NONO possesses two RNA recognition motifs (RRMs) and a DNA-binding domain, enabling it to bind to both RNA and DNA.[5] These interactions are critical for its roles in splicing, transcription, and DNA damage repair.

| Nucleic Acid Ligand | Biological Context | Quantitative Binding Data (KD) | Experimental Method |

| Poly(ADP-ribose) (PAR) | DNA damage response | 2.32 x 10-8 M[6] | Surface Plasmon Resonance (SPR) |

| DNA (conventional octamer sequence) | Transcription | Low affinity (qualitative)[7] | Electrophoretic Mobility Shift Assay (EMSA) |

| single-stranded DNA | General nucleic acid binding | Higher affinity than dsDNA (qualitative) | Not specified |

| RNA (various) | Pre-mRNA splicing, RNA retention | Data not available in searched literature | RNA Immunoprecipitation (RIP) |

Key Signaling Pathways Involving NONO

NONO is a key modulator of several signaling pathways critical for cellular homeostasis and immune response. The following sections detail its involvement in the cGAS-STING and B-cell receptor signaling pathways.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a hallmark of viral infection or cellular damage. Recent studies have implicated NONO as a regulator of this pathway. Depletion of NONO has been shown to lead to the accumulation of cytoplasmic DNA and subsequent activation of the cGAS-STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines.[8]

B-cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for B-cell development, activation, and differentiation. NONO has been identified as a critical player in this pathway. Studies have shown that a deficiency in NONO impairs early B-cell development and maturation. Furthermore, NONO deficiency has been linked to impaired activation of key downstream signaling molecules such as ERK, AKT, and NF-κB following BCR stimulation.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NONO protein's binding affinities and interactions.

Co-immunoprecipitation (Co-IP) for NONO Protein-Protein Interactions

This protocol describes the immunoprecipitation of NONO to identify interacting proteins from cell lysates.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5.

-

Anti-NONO antibody and appropriate isotype control IgG.

-

Protein A/G magnetic beads.

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Pre-clearing: Add isotype control IgG and Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the anti-NONO antibody and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins.

-

Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

RNA Immunoprecipitation (RIP) for NONO-RNA Interactions

This protocol is for the identification of RNAs that are physically associated with the NONO protein in vivo.[10][11][12]

Materials:

-

RIP Lysis Buffer: (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP40, 100 U/mL RNase inhibitor, Protease Inhibitor Cocktail).

-

High Salt Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP40, 0.5% Sodium Deoxycholate).

-

Low Salt Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP40).

-

Proteinase K Buffer: (100 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM EDTA).

-

Anti-NONO antibody and isotype control IgG.

-

Protein A/G magnetic beads.

-

Proteinase K.

-

Phenol:Chloroform:Isoamyl Alcohol.

-

Ethanol and 3M Sodium Acetate.

Procedure:

-

Cell Lysis: Lyse cells in RIP Lysis Buffer.

-

Immunoprecipitation: Add anti-NONO antibody or control IgG to the lysate and incubate overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Sequentially wash the beads with Low Salt Wash Buffer and High Salt Wash Buffer.

-

RNA Elution and Protein Digestion: Resuspend beads in Proteinase K Buffer and treat with Proteinase K to digest the protein.

-

RNA Purification: Extract RNA using Phenol:Chloroform:Isoamyl Alcohol followed by ethanol precipitation.

-

Analysis: Analyze the purified RNA by RT-qPCR for specific targets or by next-generation sequencing for a global analysis.

Electrophoretic Mobility Shift Assay (EMSA) for NONO-DNA Interactions

EMSA is used to study the binding of NONO to specific DNA sequences in vitro.[13][14][15][16]

Materials:

-

Binding Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% Glycerol, 5 mM MgCl2, 0.05% NP-40).

-

Labeled DNA probe (e.g., 32P or fluorescently labeled).

-

Unlabeled competitor DNA.

-

Poly(dI-dC).

-

Purified NONO protein.

-

Native polyacrylamide gel.

Procedure:

-

Binding Reaction: Incubate the labeled DNA probe with purified NONO protein in Binding Buffer. For competition assays, include a molar excess of unlabeled specific or non-specific competitor DNA.

-

Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.

-

Detection: Visualize the DNA probe by autoradiography (for 32P) or fluorescence imaging. A shift in the mobility of the probe indicates protein binding.

Conclusion

The NONO protein is a central hub in the intricate network of cellular regulation. Its ability to interact with a multitude of proteins and nucleic acids allows it to participate in a wide array of fundamental processes. While our understanding of NONO's qualitative interactions is substantial, a deeper quantitative analysis of its binding affinities is crucial for a complete mechanistic understanding and for the development of targeted therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of NONO's function in health and disease. Further investigation into the precise binding kinetics of NONO with its various partners will undoubtedly illuminate new avenues for therapeutic intervention.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. The splicing-factor related protein SFPQ/PSF interacts with RAD51D and is necessary for homology-directed repair and sister chromatid cohesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modelling of NONO and SFPQ Dimerization Process and RNA Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Established and Evolving Roles of the Multifunctional Non-POU Domain-Containing Octamer-Binding Protein (NonO) and Splicing Factor Proline- and Glutamine-Rich (SFPQ) | MDPI [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. PARP activation regulates the RNA-binding protein NONO in the DNA damage response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. mdpi.com [mdpi.com]

- 9. NONO regulates B-cell development and B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. licorbio.com [licorbio.com]

- 16. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Functions of Ononin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Promising Isoflavone Glycoside

Abstract

Ononin, a naturally occurring isoflavone glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological functions of Ononin at the cellular level, with a particular focus on its anti-cancer, anti-inflammatory, and antioxidant properties. We delve into the core signaling pathways modulated by Ononin, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for researchers seeking to investigate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Biological Functions of Ononin

Ononin exerts a wide range of effects on cellular processes, primarily through the modulation of key signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

Anti-Cancer Activity

Ononin has demonstrated significant anti-tumor effects across various cancer cell lines, including non-small-cell lung cancer, laryngeal cancer, breast cancer, and liver cancer.[1][3][4][5] Its anti-cancer mechanisms are multi-faceted and include:

-

Inhibition of Cell Proliferation: Ononin has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[5]

-

Induction of Apoptosis: A key mechanism of Ononin's anti-cancer activity is the induction of programmed cell death (apoptosis).[1][3][5] It modulates the expression of apoptosis-related proteins, leading to an increase in pro-apoptotic factors like Bax and a decrease in anti-apoptotic factors like Bcl-2.[5]

-

Inhibition of Metastasis: Ononin can suppress the migration and invasion of cancer cells, key processes in metastasis.[5] This is achieved in part by down-regulating the expression of matrix metalloproteinase-9 (MMP-9).[5]

-

Radiosensitization: Recent studies indicate that Ononin can enhance the sensitivity of lung cancer cells to radiation therapy, suggesting its potential as an adjunct in cancer treatment.[6]

Anti-Inflammatory Effects

Ononin exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[7][8] In models of inflammation, Ononin has been shown to:

-

Reduce Pro-inflammatory Cytokines: It significantly decreases the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8]

-

Inhibit Inflammatory Enzymes: Ononin down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[7]

-

Modulate Inflammatory Signaling Pathways: The anti-inflammatory effects of Ononin are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7][8]

Antioxidant and Neuroprotective Roles

Ononin also possesses antioxidant properties, which contribute to its protective effects in various cellular models.[9] It has been shown to mitigate oxidative stress, which is implicated in a range of diseases.[9] These antioxidant effects are linked to its neuroprotective capabilities, where it has been observed to protect neuronal cells from toxicity and reduce markers of oxidative damage.[4][9][10]

Key Signaling Pathways Modulated by Ononin

Ononin's biological activities are underpinned by its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Ononin has been shown to inhibit this pathway, leading to decreased phosphorylation of PI3K and Akt, which in turn downregulates mTOR activity.[3][4][11] This inhibition contributes significantly to Ononin's anti-proliferative and pro-apoptotic effects in cancer cells.[3]

Caption: Ononin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Ononin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types.[4][7][8] This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer effects.[4][7]

Caption: Ononin suppresses the MAPK signaling cascade.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. Its aberrant activation is associated with chronic inflammation and cancer. Ononin inhibits the activation of NF-κB by preventing the phosphorylation of IκB-α, which leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus.[7][11] This inhibition results in the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and mediators.[7][11]

Caption: Ononin blocks the activation of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ononin on various cellular parameters as reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Effects of Ononin

| Cell Line | Assay | Concentration | Effect | Reference |

| HepG2 (Human Liver Cancer) | MTT | 6.25-100 μM (48h) | IC50 of 40.8 μM | [4] |

| Hep-2 (Laryngeal Cancer) | - | 10-100 μM (24h) | Anticancer activity | [4] |

| A549 & HCC827 (Lung Cancer) | MTT | 0.3-10 μM (48h) | Dose-dependent inhibition of cell proliferation | [3][12] |

| MCF-7 (Breast Cancer) | MTS | Different concentrations | Dose- and time-dependent inhibition of viability | [5] |

| RAW 264.7 (Macrophage) | MTT | Up to 100 μM (18h) | No significant effect on cell viability | [7] |

Table 2: Anti-inflammatory Effects of Ononin

| Cell Line | Stimulant | Ononin Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 | LPS (1μg/mL) | 5, 25, 50, 100 μM | NO, PGE2, TNF-α, IL-1β, IL-6 | Concentration-dependent reduction | [7] |

| RAW 264.7 | LPS | 5 μM | Inhibition of nitrite, PGE2, IL-1β, IL-6, TNF-α | Significant inhibition | [10] |

| RA-FLS & MH7A | TNF-α | 5, 10, 50 μM (48h) | IL-1β, IL-6 | Decreased production | [13] |

| Chondrocytes | IL-1β | 0-100 μM | TNF-α, IL-6 | Reduced production | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological functions of Ononin.

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Ononin (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Measurement of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants from treated and control cells, along with a serial dilution of the recombinant cytokine standard, to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Caption: A representative experimental workflow for evaluating Ononin's anti-cancer effects.

Conclusion

Ononin is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and antioxidant activities at the cellular level. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB highlights its therapeutic potential. This technical guide provides a foundational resource for researchers, offering a synthesis of its biological functions, quantitative data, and detailed experimental protocols to facilitate further investigation into this multifaceted isoflavone glycoside. Continued research is warranted to fully elucidate its mechanisms of action and to explore its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Ononin: A comprehensive review of anticancer potential of natural isoflavone glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Effects of Ononin by Modulation of Apoptosis in Non-Small-Cell Lung Cancer through Inhibiting PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. Ononin promotes radiosensitivity in lung cancer by inhibiting HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of ononin on lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ononin induces cell apoptosis and reduces inflammation in rheumatoid arthritis fibroblast-like synoviocytes by alleviating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ononin, a Natural Isoflavone Glycoside, Alleviates Postoperative Cognitive Dysfunction in Aged Mice by Regulating Neuroinflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Antitumor Effects of Ononin by Modulation of Apoptosis in Non-Small-Cell Lung Cancer through Inhibiting PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ononin ameliorates inflammation and cartilage degradation in rat chondrocytes with IL-1β-induced osteoarthritis by downregulating the MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of NONO in Cellular Signaling: A Technical Guide

Introduction

While a signaling pathway formally designated as "Onono" is not described in scientific literature, it is highly probable that inquiries under this name refer to the multifaceted roles of the Non-POU domain-containing octamer-binding protein (NONO) in various intracellular signaling cascades. NONO is a multifunctional nuclear protein that is a member of the Drosophila behavior/human splicing (DBHS) protein family.[1] It is critically involved in a wide array of nuclear processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1] Emerging evidence has solidified NONO's position as a key component in several vital signaling pathways, influencing cellular responses to external stimuli and contributing to both physiological and pathological processes.[1][2]

This technical guide provides a comprehensive overview of the core signaling pathways in which NONO is a key participant. We will delve into its well-established role in the cAMP-dependent signaling pathway and explore its involvement in other critical pathways such as PI3K/Akt and B-cell receptor signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding of NONO's function in cellular signaling.

The Central Role of NONO in the cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that regulates a vast number of cellular processes. A key downstream effector of this pathway is the transcription factor cAMP response element-binding protein (CREB). The transcriptional activity of CREB is modulated by coactivators, and recent studies have identified NONO as a crucial component in this regulatory network.[2]

Mechanism of Action

Upon an increase in intracellular cAMP levels, for example, in response to hormonal stimulation, the catalytic subunits of Protein Kinase A (PKA) are activated.[2] PKA then phosphorylates CREB, which promotes the recruitment of coactivators such as the CREB-binding protein (CBP)/p300 family and the Transducers of Regulated CREB activity (TORCs).[2]

NONO's involvement is primarily through its interaction with the TORC family of coactivators.[2] In response to cAMP stimulation, NONO forms a complex with TORCs (specifically TORC2 has been studied) and this complex is recruited to cAMP-responsive promoters.[2] The primary function of NONO in this context is to act as a molecular bridge, tethering the CREB/TORC coactivator complex to RNA polymerase II, thereby facilitating the transcription of CREB target genes.[2] RNA interference experiments have demonstrated that the depletion of NONO significantly impairs the cAMP-dependent activation of these target genes.[2]

Signaling Pathway Visualization

Quantitative Data

| Interaction/Effect | Method | Organism/Cell Line | Quantitative Measurement | Reference |

| NONO-TORC2 Interaction | Co-immunoprecipitation | HEK293T cells | Increased complex formation upon forskolin stimulation | [2] |

| Requirement of NONO for CREB target gene activation | RNA interference followed by Luciferase Reporter Assay | HEK293T cells | ~60-70% reduction in luciferase activity for EVX1 reporter with NONO siRNA | [3] |

| NONO and TORC2 promoter occupancy | Chromatin Immunoprecipitation (ChIP) | HEK293T cells | Co-occupancy on cAMP-responsive promoters | [2] |

Key Experimental Protocols

1. Co-immunoprecipitation to Detect Endogenous NONO-TORC2 Interaction

-

Objective: To determine if NONO and TORC2 interact in a cAMP-dependent manner.

-

Cell Line: HEK293T cells.

-

Protocol:

-

Culture HEK293T cells to ~80-90% confluency.

-

Stimulate cells with forskolin (to increase cAMP levels) or DMSO (vehicle control) for a specified time (e.g., 30 minutes).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against endogenous TORC2 or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against NONO.[2]

-

2. Chromatin Immunoprecipitation (ChIP) for Promoter Occupancy

-

Objective: To determine if NONO and TORC2 co-occupy the promoters of cAMP-responsive genes.

-

Cell Line: HEK293T cells.

-

Protocol:

-

Treat cells with forskolin or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of ~200-1000 bp.

-

Immunoprecipitate the chromatin with antibodies against NONO, TORC2, or a control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known cAMP-responsive genes.

-

NONO's Role in Other Signaling Pathways

PI3K/Akt Signaling Pathway

Recent studies have implicated NONO in the PI3K/Akt signaling pathway, particularly in the context of cardiomyocyte development.[4] Depletion of NONO in rat cardiomyocytes was shown to suppress cell proliferation and adhesion.[4] Mechanistically, it was demonstrated that NONO deficiency impeded cardiomyocyte function by attenuating the PI3K/Akt signaling pathway.[4] This suggests a novel role for NONO in heart development and function.

B-cell Receptor Signaling

NONO has also been shown to play a critical role in B-cell development and B-cell receptor (BCR) signaling.[5] Deletion of NONO in mice impairs early B-cell development and maturation.[5] Furthermore, NONO-deficient B-cells exhibit increased apoptosis upon BCR stimulation and impaired activation of downstream signaling pathways, including the ERK, AKT, and NF-κB pathways.[5] This highlights the importance of NONO in lymphocyte function and the adaptive immune response.

Conclusion

The protein NONO is a critical nuclear factor that plays a significant role in multiple signaling pathways, most notably the cAMP-dependent pathway where it functions as a key transcriptional coactivator. Its involvement in the PI3K/Akt and B-cell receptor signaling pathways further underscores its importance in a wide range of cellular functions, from development and metabolism to immunity. While the term "this compound signaling pathway" is not standard nomenclature, the investigation into NONO's signaling roles is a vibrant and important area of research. A thorough understanding of these pathways is essential for developing novel therapeutic strategies for diseases where these signaling cascades are dysregulated, such as cancer and congenital heart disease.[1][4] This guide provides a foundational understanding of NONO's function in cellular signaling, offering detailed protocols and data to aid researchers in this field.

References

- 1. The pleiotropic nature of NONO, a master regulator of essential biological pathways in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A coactivator trap identifies NONO (p54nrb) as a component of the cAMP-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nono deficiency impedes the proliferation and adhesion of H9c2 cardiomyocytes through Pi3k/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NONO regulates B-cell development and B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Onono derivatives and their properties

An in-depth search for scientific and technical information on "Onono derivatives" has yielded no relevant results. This suggests that "this compound" may not be a recognized term in the fields of chemistry, pharmacology, or drug development.

It is possible that the term is a misspelling of another compound, a highly novel or internal codename not yet in the public domain, or a fictional substance.

To provide the requested in-depth technical guide, please verify the spelling of the compound or provide any alternative names or context where this term was encountered. For example, knowing the therapeutic area, the class of compounds, or the source of the name could help in identifying the correct subject matter.

Once a valid scientific topic is provided, a comprehensive guide will be generated that adheres to all the specified requirements, including structured data tables, detailed experimental protocols, and custom Graphviz diagrams.

In Vitro Effects of Ononin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononin, a naturally occurring isoflavone glycoside, has garnered significant attention in preclinical research for its diverse biological activities. Extensive in vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and chondroprotective agent. This technical guide provides a comprehensive overview of the core in vitro effects of ononin, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The in vitro efficacy of ononin has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxicity of Ononin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Hep-2 | Laryngeal Cancer | MTT | 25 | 48 | [1] |

| A549 | Non-Small-Cell Lung Cancer | MTT | ~3-10 | 48 | [2] |

| HCC827 | Non-Small-Cell Lung Cancer | MTT | ~3-10 | 48 | [2] |

| MG-63 | Osteosarcoma | Not Specified | Not Specified | 48 | [3] |

| U2OS | Osteosarcoma | Not Specified | Not Specified | 48 | [3] |

Table 2: Anti-inflammatory and Anti-catabolic Effects of Ononin

| Cell Type | Condition | Parameter Measured | Ononin Concentration | Effect | Reference |

| Rat Chondrocytes | IL-1β induced | p-ERK/ERK ratio | Not Specified | Inhibition | [4] |

| Rat Chondrocytes | IL-1β induced | p-JNK/JNK ratio | Not Specified | Inhibition | [4] |

| Rat Chondrocytes | IL-1β induced | p-p38/p38 ratio | Not Specified | Inhibition | [4] |

| Rat Chondrocytes | IL-1β induced | p-IκBα/IκBα ratio | Not Specified | Inhibition | [4] |

| Rat Chondrocytes | IL-1β induced | p-p65/p65 ratio | Not Specified | Inhibition | [4] |

Core Mechanisms of Action: Signaling Pathways

Ononin exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation, cell proliferation, and survival. In some cancers, ononin has also been shown to inhibit the PI3K/Akt/mTOR pathway.

Inhibition of MAPK/ERK Signaling Pathway

The MAPK cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is crucial for transmitting extracellular signals to the nucleus to control gene expression. In pathological conditions such as cancer and osteoarthritis, this pathway is often hyperactivated. Ononin has been shown to inhibit the phosphorylation of key kinases in this pathway, thereby downregulating its activity.[1][4]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Ononin has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2][4][5]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the effects of ononin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ononin on cancer cells.[1][2]

Materials and Reagents:

-

Human cancer cell line (e.g., Hep-2, A549)

-

Complete cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Ononin (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of ononin in complete cell culture medium from a stock solution.

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of ononin to the respective wells.

-

Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Western Blot Analysis

This protocol is used to determine the effect of ononin on the expression and phosphorylation of proteins in the MAPK and NF-κB signaling pathways.[4]

Materials and Reagents:

-

Cells of interest (e.g., rat chondrocytes, cancer cell lines)

-

Ononin

-

Stimulating agent (e.g., IL-1β)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with ononin and/or a stimulating agent for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is used to evaluate the effect of ononin on the migratory and invasive potential of cancer cells.[3]

Materials and Reagents:

-

Cancer cell line (e.g., MG-63, U2OS)

-

Transwell inserts (typically with 8.0 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (with 10% FBS as a chemoattractant)

-

Ononin

-

Matrigel (for invasion assay)

-

Cotton swabs

-

4% Paraformaldehyde

-

0.2% Crystal violet solution

-

Microscope

Procedure:

-

Transwell Insert Preparation (for Invasion Assay):

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

-

Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium.

-

Seed a defined number of cells (e.g., 1 x 10⁵ cells) in 200 µL of serum-free medium containing different concentrations of ononin into the upper chamber of the Transwell inserts.

-

Add 600 µL of complete medium with 10% FBS to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 48 hours).

-

-

Removal of Non-migrated/Non-invaded Cells:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently scrape off the non-migrated/non-invaded cells from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with 0.2% crystal violet solution.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of ononin.

Conclusion

The in vitro evidence strongly suggests that ononin possesses significant anti-cancer and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as MAPK and NF-κB, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological effects of ononin and its development as a potential drug candidate. Future studies should focus on elucidating its effects in more complex in vitro models and validating these findings in in vivo systems.

References

- 1. Ononin Shows Anticancer Activity Against Laryngeal Cancer via the Inhibition of ERK/JNK/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Ononin by Modulation of Apoptosis in Non-Small-Cell Lung Cancer through Inhibiting PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Invasive and Anti-Migratory Effects of Ononin on Human Osteosarcoma Cells by Limiting the MMP2/9 and EGFR-Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ononin delays the development of osteoarthritis by down-regulating MAPK and NF-κB pathways in rat models - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on "Onono": A Technical Overview

A Note on the Term "Onono" : Initial research on the term "this compound" indicates ambiguity, with search results pointing to two primary subjects: Ono Pharmaceutical Co., Ltd. , a Japanese pharmaceutical company and its pipeline of drugs (e.g., ONO-2020), and the NONO gene (non-POU domain containing, octamer-binding) , which encodes a protein involved in fundamental cellular processes. Given the request for an in-depth technical guide on core signaling pathways and experimental protocols, this document will focus on the NONO protein , as it aligns more closely with a deep dive into molecular biology and signaling mechanisms.

In-Depth Technical Guide on the NONO Protein

This guide provides a comprehensive overview of the NONO protein for researchers, scientists, and drug development professionals. It details its role in key signaling pathways, summarizes quantitative data from relevant studies, and outlines experimental protocols.

Core Functions of the NONO Protein

The NONO protein is a multifunctional nuclear protein involved in a wide range of cellular activities, including DNA repair, RNA synthesis, and both transcriptional and post-transcriptional regulation.[1] Recent studies have identified its crucial role in cardiac development and its association with congenital heart disease when mutated.[1]

NONO in Cellular Signaling Pathways

The NONO protein is an integral component of at least two significant signaling pathways: the cAMP signaling pathway and the Pi3k/Akt signaling pathway.

1. cAMP Signaling Pathway:

The cyclic AMP (cAMP) signaling pathway is a crucial signal transduction pathway that regulates various cellular responses. NONO has been identified as a key component in the transcriptional activation of cAMP-responsive genes.[2]

-

Mechanism of Action : In response to cAMP, the transducer of regulated CREB activity (TORC) coactivators are activated. NONO interacts with TORC and acts as a bridge, tethering the CREB/TORC complex to RNA polymerase II.[2] This interaction is essential for the transcription of cAMP target genes.[2] Endogenous NONO forms complexes with TORC2 in response to cAMP, and together they assemble on promoters containing cAMP-responsive elements (CRE).[2]

Below is a diagram illustrating the role of NONO in the cAMP signaling pathway.

2. Pi3k/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (Pi3k)/Akt signaling pathway is a major pathway in regulating cell growth, proliferation, and survival. Studies have shown that NONO deficiency can impede cardiomyocyte function by attenuating this pathway.[1]

-

Mechanism of Action : In rat cardiomyocytes (H9c2 cells), the knockout of the Nono gene led to reduced protein levels of p-Pi3kr1 and Foxo1, and an increase in Pik3r1, Akt3, p-Akt3, and Gsk3b protein levels.[1] This indicates that the overall activity of the Pi3k/Akt signaling pathway is affected by the absence of NONO, leading to suppressed cell proliferation and adhesion.[1]

The following diagram illustrates the proposed influence of NONO on the Pi3k/Akt signaling pathway in cardiomyocytes.

Quantitative Data

The following tables summarize quantitative data from key experiments investigating the role of NONO.

Table 1: Effect of NONO Knockdown on cAMP-Responsive Gene Expression [3]

| Reporter Gene | Condition | Fold Induction (Mean ± SEM) |

| EVX1 Luciferase | Control siRNA + Forskolin | 12.5 ± 1.5 |

| EVX1 Luciferase | NONO siRNA + Forskolin | 4.0 ± 0.5 |

| IFN Luciferase | Control siRNA + TNF | 8.0 ± 1.0 |

| IFN Luciferase | NONO siRNA + TNF | 7.5 ± 0.8 |

Table 2: Protein Level Changes in Nono-Knockout H9c2 Cardiomyocytes [1]

| Protein | Change in Nono-KO vs. Wild Type | Significance (P-value) |

| p-Pi3kr1 | Decreased | < 0.01 |

| Foxo1 | Decreased | < 0.01 |

| Pik3r1 | Increased | < 0.01 |

| Akt3 | Increased | < 0.01 |

| p-Akt3 | Increased | < 0.01 |

| Gsk3b | Increased | < 0.01 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Coactivator Trap Assay for Identifying NONO as a TORC-Interacting Protein [2]

-

Objective : To identify proteins that interact with coactivators in the cAMP signaling pathway.

-

Cell Line : HEK293T cells.

-

Methodology :

-

A high-throughput cell-based screening strategy, termed the "coactivator trap," was employed.

-

This assay likely involves the use of fusion proteins and a reporter gene system to detect protein-protein interactions in living cells.

-

The specific details of the "coactivator trap" assay would be proprietary to the research group but generally involve bait and prey constructs. The bait would be a coactivator (e.g., TORC), and the prey would be a library of potential interacting proteins.

-

Interaction between the bait and prey would trigger a reporter gene, allowing for the identification of interacting partners like NONO.

-

2. RNA Interference (siRNA) to Validate NONO's Role in cAMP-Dependent Transcription [2][3]

-

Objective : To determine if NONO is necessary for the activation of cAMP target genes.

-

Cell Line : HEK293T cells.

-

Methodology :

-

HEK293T cells were treated with small interfering RNA (siRNA) specifically targeting NONO to knock down its expression. Control cells were treated with a non-targeting siRNA.

-

Cells were co-transfected with a cAMP-responsive reporter construct (e.g., EVX1 luciferase) and a control reporter (e.g., IFN luciferase).

-

After siRNA treatment, cells were stimulated with forskolin to induce the cAMP pathway or with TNF as a control.

-

Luciferase activity was measured to quantify the expression of the reporter genes. A significant reduction in the induction of the EVX1 luciferase reporter in NONO-knockdown cells compared to control cells would indicate that NONO is required for cAMP-dependent transcription.

-

Western blotting was performed to confirm the knockdown of the NONO protein.

-

3. CRISPR/Cas9-Mediated Knockout of Nono in H9c2 Cardiomyocytes [1]

-

Objective : To study the effects of Nono gene deficiency on cardiomyocyte function.

-

Cell Line : Rat H9c2 cardiomyocytes.

-

Methodology :

-

The CRISPR/Cas9 gene-editing system was used to create a Nono knockout (KO) H9c2 cell line.

-

Functional assays were performed to compare the Nono-KO cells with wild-type H9c2 cells. These assays included:

-

Cell Proliferation Assays : To measure the rate of cell division.

-

Cell Adhesion Assays : To assess the ability of cells to attach to a substrate.

-

Metabolic Assays : To evaluate mitochondrial oxidative phosphorylation (OXPHOS) and glycolysis.

-

-

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and RNA-seq were used to investigate changes in chromatin accessibility and gene expression, respectively, in Nono-KO cells.

-

Western Blotting : Was used to confirm the knockout of the Nono protein and to measure the protein levels of key components of the Pi3k/Akt signaling pathway.

-

4. Chromatin Immunoprecipitation (ChIP) Assay [2]

-

Objective : To determine if NONO and TORC2 are present on cAMP-responsive promoters.

-

Methodology :

-

Cells were treated to cross-link proteins to DNA.

-

Chromatin was sheared into small fragments.

-

Antibodies specific to NONO or TORC2 were used to immunoprecipitate the protein-DNA complexes.

-

The cross-links were reversed, and the DNA was purified.

-

Quantitative PCR (qPCR) was used to determine the abundance of specific CRE-containing promoter sequences in the immunoprecipitated DNA, indicating the presence of NONO and TORC2 at these locations.

-

This technical guide provides a foundational understanding of the NONO protein's role in cellular signaling and function, offering valuable insights for researchers and professionals in drug development. Further investigation into the multifaceted roles of NONO is warranted to explore its potential as a therapeutic target.

References

- 1. Nono deficiency impedes the proliferation and adhesion of H9c2 cardiomyocytes through Pi3k/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A coactivator trap identifies NONO (p54nrb) as a component of the cAMP-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

how to use Onono in cell culture experiments

Application Notes and Protocols for Rotenone in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rotenone is a naturally occurring crystalline ketone, widely recognized for its potent inhibitory effect on mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the mitochondrial electron transport chain, leading to a cascade of cellular events including impaired ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptosis. Due to these effects, rotenone is extensively utilized in cell culture experiments as a tool to model mitochondrial dysfunction and to study the cellular pathways implicated in oxidative stress and neurodegenerative diseases, particularly Parkinson's disease.

These application notes provide detailed protocols for utilizing rotenone to induce cellular stress and measure key downstream effects.

Key Applications

-

Induction of Mitochondrial Dysfunction: Directly inhibit Complex I to study the consequences of impaired mitochondrial respiration.

-

Oxidative Stress Modeling: Generate intracellular ROS to investigate cellular antioxidant responses and oxidative damage.

-

Neurodegenerative Disease Modeling: Mimic the neurotoxic effects observed in Parkinson's disease by inducing dopaminergic cell death.

-

Screening for Neuroprotective Compounds: Use rotenone-induced cell death as a model to test the efficacy of potential therapeutic agents.

Experimental Protocols

Protocol 1: Induction of Apoptosis via Mitochondrial Dysfunction

This protocol describes how to treat a neuroblastoma cell line (e.g., SH-SY5Y) with rotenone to induce apoptosis.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Rotenone (powder, stored at -20°C)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well cell culture plates

-

MTT or WST-1 reagent for viability assay

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

For viability assays, seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

For apoptosis assays (flow cytometry), seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.

-

-

Rotenone Preparation:

-

Prepare a 10 mM stock solution of rotenone by dissolving it in DMSO.

-

Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle control (DMSO only) must be included.

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of rotenone or vehicle control.

-

Incubate the cells for a specified time course (e.g., 12, 24, or 48 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

-

Assessment of Apoptosis (Annexin V/PI Staining):

-

Following treatment, collect the cells (including floating cells in the medium) from the 6-well plates by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

-

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol outlines the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels following rotenone treatment.

Materials:

-

Cells of interest (e.g., primary neurons or SH-SY5Y)

-

Rotenone

-

DMSO

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

-

DCFH-DA Loading:

-

Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.

-

Wash the cells once with warm HBSS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Rotenone Treatment:

-

Wash the cells once with warm HBSS to remove the excess probe.

-

Add the medium containing the desired concentrations of rotenone (e.g., 100 nM, 500 nM, 1 µM) or vehicle control.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Measurements can be taken at various time points (e.g., 30, 60, 120 minutes) to assess the kinetics of ROS production.

-

Data Presentation

Table 1: Dose-Dependent Effect of Rotenone on SH-SY5Y Cell Viability

| Rotenone Concentration | Cell Viability (% of Control) after 24h | Standard Deviation |

| Vehicle (DMSO) | 100 | ± 4.5 |

| 10 nM | 98.2 | ± 5.1 |

| 50 nM | 85.7 | ± 6.2 |

| 100 nM | 62.3 | ± 5.8 |

| 500 nM | 31.5 | ± 4.9 |

| 1 µM | 15.8 | ± 3.3 |

Table 2: Time-Course of ROS Production Induced by Rotenone (500 nM)

| Time Point | Relative Fluorescence Units (RFU) | Standard Deviation |

| 0 min | 105 | ± 12 |

| 30 min | 450 | ± 35 |

| 60 min | 980 | ± 67 |

| 120 min | 1650 | ± 98 |

Visualizations

Signaling Pathway

Caption: Rotenone inhibits Complex I, leading to decreased ATP and increased ROS, causing apoptosis.

Experimental Workflow

Caption: General workflow for cell treatment with rotenone and subsequent analysis.

Application Notes and Protocols for Western Blot Analysis of Peroxynitrite-Induced Cell Signaling

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of the highly reactive nitrogen species, peroxynitrite (ONOO-), on cellular signaling pathways. This method is crucial for researchers in drug development and cellular biology studying oxidative stress and its downstream consequences.

Experimental Summary

Peroxynitrite is a potent oxidant and nitrating agent that can induce post-translational modifications on proteins, thereby activating various signaling cascades. This protocol outlines the use of Western blotting to detect the phosphorylation of key signaling molecules—p38, MEK1/2, ERK1/2, and cPLA2—in response to peroxynitrite treatment.

Quantitative Data

The following table summarizes the dose-dependent effect of peroxynitrite on the activation of signaling molecules as determined by Western blot analysis. Quiescent smooth muscle cells were treated with varying concentrations of ONOO- for a specified duration.

| Target Protein | Peroxynitrite (ONOO-) Concentration (µM) | Incubation Time | Observed Effect |

| Phospho-p38 | 100 - 500 | 1 hour | Concentration-dependent increase in phosphorylation |

| Phospho-MEK1/2 | 100 - 500 | 20 minutes | Concentration-dependent increase in phosphorylation |

| Phospho-ERK1/2 | 100 - 500 | 20 minutes | Concentration-dependent increase in phosphorylation |

| Phospho-cPLA2 | 100 - 500 | 1 hour | Concentration-dependent increase in phosphorylation |

Note: Little to no response was observed below 100 µM ONOO- for all targets.[1]

Detailed Experimental Protocol: Western Blotting

This protocol provides a step-by-step guide for performing Western blot analysis to assess protein phosphorylation following cell treatment.

Cell Culture and Treatment

-

Culture vascular smooth muscle cells to a quiescent state.

-

Prepare fresh dilutions of peroxynitrite (ONOO-) in the desired concentrations (e.g., 0, 100, 200, and 500 µM) in an appropriate buffer immediately before use.

-

Expose the quiescent cells to the different concentrations of ONOO- at 37°C for the specified times (20 minutes for MEK1/2 and ERK1/2, and 1 hour for p38 and cPLA2).[1]

Protein Extraction

-

Place the cell culture dish on ice and wash the cells with ice-cold Tris-buffered saline (TBS).

-

Aspirate the TBS and add ice-cold RIPA lysis buffer (1 ml per 100 mm dish) containing protease and phosphatase inhibitors.

-

Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Agitate the suspension for 30 minutes at 4°C.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford assay. This is crucial for ensuring equal loading of protein in each lane.

Sample Preparation and SDS-PAGE

-

Take a consistent amount of protein from each sample (e.g., 20 µg) and add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes to denature the proteins.

-

Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker to identify the protein size.

-

Run the gel electrophoresis to separate the proteins by size.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. The transfer process uses an electric current to move the proteins from the gel onto the membrane.

Blocking

-

After the transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature. This step prevents the non-specific binding of antibodies to the membrane.

Antibody Incubation

-

Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-phospho-p38, anti-p38, anti-phospho-MEK1/2, etc.) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This incubation is typically for 1-2 hours at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST to remove the unbound secondary antibody.

Detection

-

Incubate the membrane with a chemiluminescent substrate (ECL) for a few minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the signal corresponds to the amount of protein.

Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the signal of the phosphorylated protein to the signal of the total protein for each target to account for any variations in protein loading.

Visualizations

Experimental Workflow

Caption: Workflow for Western blot analysis.

Signaling Pathway

Caption: Peroxynitrite-activated signaling pathway.

References

Application Notes and Protocols for Tirabrutinib (ONO/GS-4059)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Tirabrutinib (also known as ONO/GS-4059), a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. Tirabrutinib covalently binds to BTK, preventing B-cell receptor signaling and subsequent B-cell development and proliferation.[1][2] These protocols are intended to guide researchers in various in vitro and in vivo assays.

Chemical Properties